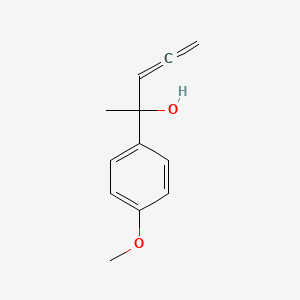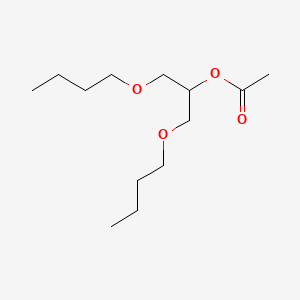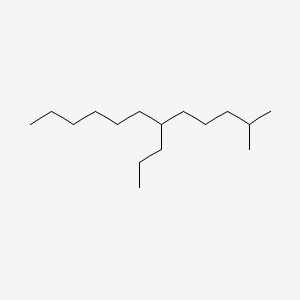
methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an ethoxycarbonylthio group attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethoxycarbonyl derivative, which is then treated with a thiol reagent, such as ethanethiol, under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethoxycarbonylthio group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The ethoxycarbonylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-((methoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 4-((propoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 4-((butoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 4-((ethoxycarbonyl)thio)-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific ethoxycarbonylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16O4S |
|---|---|
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
methyl 4-ethoxycarbonylsulfanyl-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C14H16O4S/c1-3-18-14(16)19-12-6-4-5-9-7-10(8-11(9)12)13(15)17-2/h4-6,10H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
VJCOHRXVGJOMHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)SC1=CC=CC2=C1CC(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
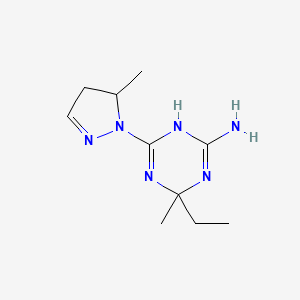
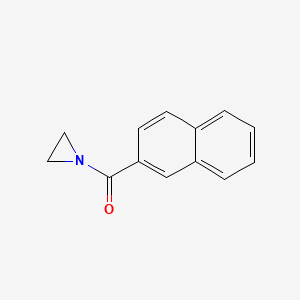
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
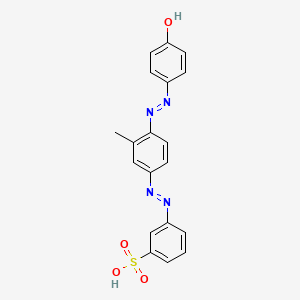
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)
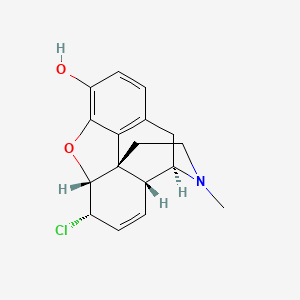
![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
